p-(Benzylethylamino)benzenediazonium chloride zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
P-(Benzylethylamino)benzenediazonium chloride zinc chloride is a chemical compound with the molecular formula C15H16Cl3N3Zn . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of p-(Benzylethylamino)benzenediazonium chloride zinc chloride include a molecular weight of 445.50000, a PSA of 31.39000, and a LogP of 6.95318 .Scientific Research Applications
Synthetic Dyes
Diazonium salts, such as p-(Benzylethylamino)benzenediazonium chloride zinc chloride, are commonly used in the production of synthetic dyes . They undergo coupling reactions with phenols and amines to produce azo dyes, which are used extensively in the textile and printing industries .
Substitution Reactions
Diazonium salts are known for their substitution reactions . The diazonium group (-N2+) can be replaced by other groups, leading to the formation of new compounds . For example, when warmed, the diazonium ion reacts with water to form phenol .
Formation of Aryl Halides
Aryl halides can be synthesized from diazonium salts . For instance, aryl chlorides, aryl bromides, and aryl iodides can be obtained by treating diazonium salts with copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI), respectively .
Formation of Aryl Nitriles
Aryl nitriles can also be synthesized from diazonium salts . This is achieved by treating the diazonium salt with copper(I) cyanide (CuCN) .
Sandmeyer Reaction
The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts . The reaction is named after its discoverer, Swiss chemist Traugott Sandmeyer .
Gomberg-Bachmann Reaction
In the Gomberg-Bachmann reaction, diazonium salts are used to synthesize biaryls, which are compounds containing two aromatic rings . This reaction is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
properties
IUPAC Name |
zinc;4-[benzyl(ethyl)amino]benzenediazonium;trichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N3.3ClH.Zn/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;/h3-11H,2,12H2,1H3;3*1H;/q+1;;;;+2/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNZRRPZJGDGCO-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Benzylethylamino)benzenediazonium chloride zinc chloride | |
CAS RN |
15280-31-6 |
Source
|
Record name | Benzenediazonium, 4-[ethyl(phenylmethyl)amino]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(benzyl(ethyl)amino)benzenediazonium zinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.